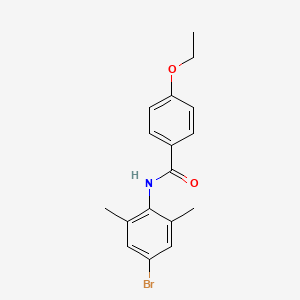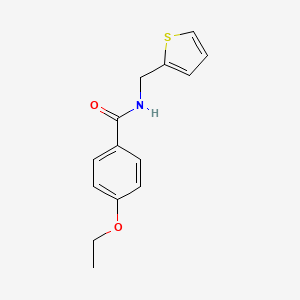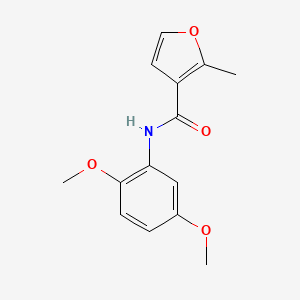![molecular formula C17H18ClNO2S B5813642 3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5813642.png)
3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide is a chemical compound that is commonly referred to as CCTEP. This compound has been the focus of scientific research due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of CCTEP is not fully understood, but it is believed to act as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines and to promote the production of anti-inflammatory cytokines. Additionally, CCTEP has been found to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
CCTEP has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, CCTEP has been found to inhibit the growth and metastasis of tumors in animal models. CCTEP has also been shown to have a neuroprotective effect in animal models of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CCTEP in lab experiments is its specificity for certain targets, such as immune cells and tumor cells. This allows researchers to study the effects of CCTEP on these cells without affecting other cells in the body. However, one limitation of using CCTEP in lab experiments is its potential toxicity. CCTEP has been found to be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CCTEP. One area of research is the development of more potent and selective CCTEP analogs. Additionally, further studies are needed to fully understand the mechanism of action of CCTEP and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of CCTEP in human clinical trials.
Conclusion:
In conclusion, CCTEP is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. While there are advantages to using CCTEP in lab experiments, its potential toxicity can be a limitation. Future research on CCTEP should focus on the development of more potent and selective analogs, as well as the safety and efficacy of CCTEP in human clinical trials.
Synthesemethoden
The synthesis of CCTEP involves the reaction of 4-chlorothiophenol with 2-ethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-aminopropionitrile to yield CCTEP. This synthesis method has been optimized to produce high yields of pure CCTEP.
Wissenschaftliche Forschungsanwendungen
CCTEP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a treatment for various inflammatory diseases, including multiple sclerosis and rheumatoid arthritis. Additionally, CCTEP has been found to have anti-tumor activity and has been studied as a potential cancer treatment.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-2-21-16-6-4-3-5-15(16)19-17(20)11-12-22-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPQFYMXPSVGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)

![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)


![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)